Home > Products > Building Blocks P14238 > Methyl 7-Chloro-7-deoxy-1-thiolincosaminide
Methyl 7-Chloro-7-deoxy-1-thiolincosaminide - 22965-79-3

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide

Catalog Number: EVT-1466611
CAS Number: 22965-79-3
Molecular Formula: C9H18ClNO4S
Molecular Weight: 271.756
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide is a chemical compound belonging to the class of lincosamide antibiotics, which are known for their efficacy against Gram-positive bacteria. This compound is characterized by its unique structure, which includes a thiol group and a chlorine atom, contributing to its biological activity. The compound's molecular formula is C9H18ClNO4SC_9H_{18}ClNO_4S with a molecular weight of approximately 271.76 g/mol .

Source and Classification

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide is derived from lincomycin, a naturally occurring antibiotic produced by the bacterium Streptomyces lincolnensis. The classification of this compound falls within the broader category of lincosamide antibiotics, which also includes derivatives such as clindamycin. These antibiotics function primarily by inhibiting bacterial protein synthesis, making them vital in treating various bacterial infections .

Synthesis Analysis

Methods and Technical Details

The synthesis of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide involves several key steps:

  1. Chlorination: The initial step often includes the substitution of the hydroxyl group at the C-7 position with a chlorine atom. This can be achieved using thionyl chloride in an inert solvent like acetonitrile or dimethylformamide, typically under mild heating (20°C to 55°C) .
  2. Thiol Group Introduction: The introduction of the thiol group can be accomplished through various methods, including the use of thiolating agents that react with appropriate precursors to yield the desired thiolincosamine structure.
  3. Purification: Following synthesis, purification techniques such as solvent extraction and chromatography are employed to isolate and purify the final product from reaction by-products .
Molecular Structure Analysis

Structure and Data

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide features a complex structure that includes:

  • Chlorine Atom: Positioned at the C-7 carbon.
  • Thiol Group: Contributing to its reactivity and biological function.
  • Sugar Moiety: Essential for its interaction with bacterial ribosomes.

The structural representation can be summarized as follows:

Molecular Formula C9H18ClNO4S\text{Molecular Formula }C_9H_{18}ClNO_4S
Molecular Weight 271.76 g mol\text{Molecular Weight }271.76\text{ g mol}

This structure allows for specific interactions with bacterial ribosomes, crucial for its antibiotic activity .

Chemical Reactions Analysis

Reactions and Technical Details

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide participates in several chemical reactions that enhance its utility as an antibiotic:

  1. Halogenation Reactions: The compound can undergo further halogenation at various positions, which may alter its antibacterial properties.
  2. Esterification: The hydroxyl groups can be converted into esters, enhancing solubility and potentially modifying pharmacokinetic properties.
  3. Substitution Reactions: Utilizing reagents like Rydon reagent facilitates substitutions that can yield various analogs with improved efficacy against resistant bacterial strains .

These reactions are critical for developing new derivatives that maintain or enhance the antibacterial spectrum while minimizing resistance.

Mechanism of Action

Process and Data

The mechanism of action of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide involves:

  1. Binding to Ribosomal RNA: The compound binds to the 50S subunit of bacterial ribosomes, blocking peptide bond formation during protein synthesis.
  2. Inhibition of Translocation: By interfering with translocation during translation, it effectively halts bacterial growth.
  3. Resistance Mechanisms: Bacteria may develop resistance through enzymatic modification or alteration of ribosomal binding sites, necessitating ongoing research into new derivatives .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide exhibits several notable physical and chemical properties:

  • Solubility: Soluble in solvents such as dimethyl sulfoxide and methanol, facilitating its use in various formulations.
  • Stability: The compound's stability under standard laboratory conditions allows for practical applications in research and clinical settings.

These properties are significant for its application as an antibiotic and influence formulation strategies for effective delivery .

Applications

Scientific Uses

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide has several important applications in science and medicine:

  1. Antibiotic Development: As a derivative of lincomycin, it serves as a lead compound for developing new antibiotics targeting resistant Gram-positive bacterial infections.
  2. Research Tool: Utilized in studies investigating mechanisms of antibiotic action and resistance development among bacteria.
  3. Pharmaceutical Formulations: Its properties make it suitable for incorporation into various pharmaceutical formulations aimed at treating bacterial infections effectively .
Introduction to Methyl 7-Chloro-7-deoxy-1-thiolincosaminide

Chemical Classification and Structural Relationship to Lincosamide Antibiotics

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide (IUPAC name: (2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol) belongs to the carbohydrate-derived thioglycoside subclass within the broader lincosamide antibiotic family. Its molecular formula is C₉H₁₈ClNO₄S, with a molecular weight of 271.76 g/mol [3] [4]. Structurally, it constitutes the methylthiolincosaminide carbohydrate moiety that defines the core scaffold of lincosamide antibiotics. In natural lincomycin, this component exists as methylthiolincosamide linked via an amide bond to a trans-4-alkyl-L-proline derivative. The "7-deoxy-7-chloro" designation specifically references the strategic chlorine substitution at the C7 position—a modification that distinguishes clindamycin precursors from the parent lincomycin structure, which contains a hydroxyl group at this site [1] [5] [9].

  • Core Structural Motifs and Stereochemistry: The molecule features a highly functionalized pyranose ring with defined stereochemistry at positions C2, C3, C4, C5, and C6. The absolute configurations [(2R,3R,4S,5R,6R)] are essential for ribosomal target engagement. The methylthio group at C1 (thiomethyl glycoside) and the chlorinated alkylamine side chain at C2 are pharmacophoric elements conserved across bioactive lincosamides. X-ray crystallographic studies confirm that this thioglycoside adopts a chair conformation, positioning its functional groups for optimal interaction with the 23S rRNA of the bacterial 50S ribosomal subunit—a binding mode shared with clindamycin [5] [8].

  • Comparative Structural Analysis: Unlike clindamycin—a full lincosamide antibiotic comprising both the methylthiolincosaminide and proline moieties—Methyl 7-Chloro-7-deoxy-1-thiolincosaminide represents only the sugar half of the molecule. Its structure diverges from lincomycin’s unmodified sugar component (methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside) at the C7 position, where chlorine replaces the hydroxyl group. This chloro-substitution enhances lipophilicity and acid stability, contributing to clindamycin’s superior oral bioavailability compared to lincomycin [1] [2] [9].

Table 1: Key Physicochemical Properties of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide

PropertyValueExperimental Conditions
Melting Point>156°C (decomposition)Solid state
Boiling Point452.8 ± 45.0 °C (Predicted)At 760 mmHg
Density1.41 ± 0.1 g/cm³ (Predicted)-
SolubilitySlightly soluble in DMSO, Methanol25°C
pKa12.91 ± 0.70 (Predicted)-
Storage StabilityHygroscopic; store at -20°C under inert atmosphereRefrigerated, anhydrous
  • Spectroscopic Identification: Characterization relies on NMR and mass spectrometry. Key ¹H-NMR signals include the anomeric proton (δ ~3.5 ppm, dd, J=9.8 Hz), methylthio singlet (δ ~2.1 ppm), and chloropropyl multiplets (δ ~1.4–1.6 ppm). ¹³C-NMR confirms the chloro-substituted carbon at δ ~58 ppm. High-resolution mass spectrometry typically shows [M+H]+ at m/z 272.0812 [3] [4].

Historical Context in Antibiotic Derivative Research

The discovery of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide is intrinsically linked to mid-20th century efforts to optimize the lincosamide class. Lincomycin, first isolated in 1962 from Streptomyces lincolnensis (Lincoln, Nebraska soil sample), exhibited potent activity against Gram-positive pathogens but suffered from limited oral absorption and gastrointestinal intolerance [1] [5] [8]. Seminal structure-activity relationship (SAR) studies conducted between 1965–1970 revealed that modifications at the C7 position of the sugar moiety dramatically influenced antibacterial potency and pharmacokinetics. Researchers at The Upjohn Company systematically replaced the C7 hydroxyl with halogens, discovering that the 7(S)-chloro derivative (clindamycin) retained antibacterial activity while exhibiting significantly improved acid stability and tissue penetration [5] [8] [9].

  • Evolution from Lincomycin to Clindamycin: The synthesis of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide emerged as a critical step in the semi-synthetic pathway to clindamycin. Early routes involved direct chlorination of protected lincomycin derivatives, but yields were suboptimal due to competing reactions at the proline moiety. This challenge drove the development of convergent syntheses where the modified sugar—Methyl 7-Chloro-7-deoxy-1-thiolincosaminide—was pre-formed and coupled to N-demethyl-4'-depropyl-4'-epilincomycin proline analogs. The successful implementation of this approach in 1970 established the compound as a strategic intermediate, enabling large-scale clindamycin production [5] [8].

  • Pharmacological Rationale for Chloro-Substitution: The 7-chloro modification conferred three key advantages: (1) Enhanced resistance to enzymatic deactivation by lincosamide nucleotidyltransferases (e.g., LinB enzymes); (2) Increased lipophilicity, improving membrane permeability and intracellular accumulation; (3) Greater stability under gastric pH conditions, boosting oral bioavailability from <30% (lincomycin) to >90% (clindamycin). These properties cemented clindamycin's clinical utility for anaerobic infections and penicillin-resistant Staphylococci [1] [8] [9].

Role as a Synthetic Intermediate or Impurity in Clindamycin Production

In contemporary pharmaceutical manufacturing, Methyl 7-Chloro-7-deoxy-1-thiolincosaminide serves two critical process-related functions:

  • Synthetic Intermediate: The compound is employed in modular clindamycin synthesis via amide bond formation with the appropriately protected proline derivative, methyl trans-4-n-propyl-L-proline carboxylate. This convergent route proceeds through:
  • Activation of the proline carboxyl group (e.g., as mixed anhydride or using carbodiimides)
  • Nucleophilic attack by the C6 amino group of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide
  • Deprotection and purification to yield clindamycin baseThe reaction efficiency exceeds 85% when conducted in anhydrous DMF at 0–5°C, with the intermediate’s stereochemical purity (>99% ee) being crucial for preserving clindamycin’s ribosomal binding affinity [3] [5] [8].
  • Process-Related Impurity: Despite its synthetic utility, residual Methyl 7-Chloro-7-deoxy-1-thiolincosaminide is monitored as an impurity in clindamycin drug substances. Regulatory guidelines (ICH Q3A) specify limits ≤0.15% w/w due to potential impacts on drug efficacy and safety. Its presence arises from:
  • Incomplete coupling during the condensation step
  • Hydrolytic cleavage of clindamycin under acidic conditions
  • Residual solvent extraction inefficienciesAnalytical control employs reversed-phase HPLC (USP method) with UV detection at 210 nm, where the impurity elutes at ~6.2 min (relative retention time 0.3 vs. clindamycin). Structural confirmation uses LC-MS (m/z 272→255, –NH₃) [3] [4] [7].

Table 2: Designation of Methyl 7-Chloro-7-deoxy-1-thiolincosaminide in Pharmaceutical Analysis

ContextIdentifierSpecification
Synthetic IntermediateMethyl 6-Amino-7-chloro-6,7,8-trideoxy-1-thio-D-erythro-α-D-galacto-octopyranosidePurity ≥95% (HPLC)
Clindamycin ImpurityClindamycin Impurity 32 (EP)Acceptance threshold: NMT 0.15%
Clindamycin Impurity 61 (USP)Identification threshold: 0.10%
Clindamycin Phosphate Impurity 21Reporting threshold: 0.05%
  • Purification Challenges: The compound’s hygroscopicity and thermal instability (decomposition >156°C) complicate isolation. Process optimization focuses on:
  • Crystallization from methanol/ethyl acetate mixtures
  • Adsorbent filtration (activated charcoal) to remove colored impurities
  • Lyophilization for final isolation, yielding an off-white solid with >98.5% purity by ion-pair chromatography. Residual solvent levels (e.g., DMSO <600 ppm) are tightly controlled per ICH Q3C guidelines [3] [4] [7].

Properties

CAS Number

22965-79-3

Product Name

Methyl 7-Chloro-7-deoxy-1-thiolincosaminide

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-methylsulfanyloxane-3,4,5-triol

Molecular Formula

C9H18ClNO4S

Molecular Weight

271.756

InChI

InChI=1S/C9H18ClNO4S/c1-3(10)4(11)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,12-14H,11H2,1-2H3/t3-,4+,5-,6+,7+,8+,9+/m0/s1

InChI Key

TVVQUVMUAMNLLX-WCFBUKAXSA-N

SMILES

CC(C(C1C(C(C(C(O1)SC)O)O)O)N)Cl

Synonyms

Methyl 6-Amino-7-chloro-6,7,8-trideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.